Benzeneruthenium(II) chloride dimer

説明

Benzeneruthenium(II) chloride dimer ([C₆H₆RuCl₂]₂, CAS 37366-09-9) is an organometallic complex with a molecular weight of 500.18 g/mol and a theoretical ruthenium content of 40.4% . It appears as a reddish-brown to brown powder, is ≥97% pure, and is widely used as a catalyst precursor in organic synthesis, particularly for cyclometallated complexes and β-ketoester hydrogenation . Its stability under standard conditions and compatibility with bases like sodium hydroxide make it a versatile reagent .

特性

IUPAC Name |

benzene;dichlororuthenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6.4ClH.2Ru/c2*1-2-4-6-5-3-1;;;;;;/h2*1-6H;4*1H;;/q;;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXMUPKIEHNBNQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

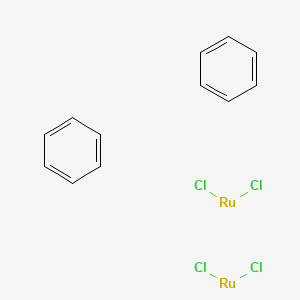

C1=CC=CC=C1.C1=CC=CC=C1.Cl[Ru]Cl.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl4Ru2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449898 | |

| Record name | Benzeneruthenium(II) chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37366-09-9 | |

| Record name | Benzeneruthenium(II) chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneruthenium(II) Chloride Dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclohexadiene-Mediated Reduction of Ruthenium Trichloride

The most widely documented method involves the reduction of hydrated ruthenium trichloride (RuCl₃·xH₂O) using cyclohexadienes as both reducing agents and benzene precursors. This approach capitalizes on the diene’s ability to transfer electrons to Ru(III), facilitating its reduction to Ru(II), while simultaneously undergoing dehydrogenation to form the η⁶-benzene ligand.

Reaction Mechanism

Cyclohexadiene (1,3- or 1,4-isomer) reduces Ru(III) to Ru(II) in acidic media, liberating HCl. Concurrently, the diene aromatizes to benzene, which coordinates to the Ru center. The dimerization occurs via edge-sharing bioctahedral geometry, stabilized by chloride bridges.

Standard Procedure

Reactants :

- RuCl₃·xH₂O (1 equiv)

- 1,3-Cyclohexadiene (3–4 equiv)

- Ethanol or methanol (solvent)

Conditions :

- Reflux under inert atmosphere (N₂/Ar) for 6–12 hours.

- Acidic medium (HCl gas or concentrated HCl added dropwise).

Workup :

Yield : 60–75% (dependent on RuCl₃ purity and diene stoichiometry).

Microwave-Assisted Synthesis

Modern adaptations employ microwave irradiation to accelerate reaction kinetics, significantly reducing synthesis time. This method is particularly advantageous for scaling up production while maintaining high reproducibility.

Optimized Protocol

Reactants :

- RuCl₃·xH₂O (1 equiv)

- Benzene derivative (e.g., 1,3-cyclohexadiene, 2 equiv)

- Dichloromethane (DCM) or acetonitrile (solvent)

Conditions :

- Microwave reactor: 60°C, 30 minutes, 150 W.

- Pressure-sealed vessel to prevent solvent evaporation.

Workup :

Yield : ~91% (notably higher than conventional heating).

Ligand Substitution from Preformed Ruthenium Complexes

[(C₆H₆)RuCl₂]₂ can also be synthesized via ligand exchange reactions using preformed ruthenium dimers. For example, (cymene)ruthenium dichloride dimer [(C₁₀H₁₄)RuCl₂]₂ undergoes benzene substitution under controlled conditions.

Procedure Outline

Reactants :

- [(C₁₀H₁₄)RuCl₂]₂ (1 equiv)

- Benzene (excess)

Conditions :

- Reflux in toluene or DMF for 4–6 hours.

- Benzene displaces cymene via η⁶-arene ligand exchange.

Workup :

Yield : 50–65% (limited by equilibrium dynamics).

Industrial-Scale Production and Purification

Commercial manufacturers (e.g., TCI Chemicals, Sigma-Aldrich) refine laboratory methods for bulk synthesis, emphasizing cost efficiency and purity.

Key Industrial Steps

Large-Batch Reduction :

- RuCl₃·xH₂O (kg-scale) reacted with cyclohexadiene in ethanol reactors.

- Automated HCl gas introduction to maintain acidity.

Crystallization :

Quality Control :

Comparative Analysis of Methods

| Method | Reactants | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Cyclohexadiene | RuCl₃, 1,3-C₆H₈ | Reflux, 6–12h | 60–75 | 90–95 | High |

| Microwave | RuCl₃, 1,3-C₆H₈, DCM | 60°C, 30min | 85–91 | 95–97 | Moderate |

| Ligand Substitution | [(Cymene)RuCl₂]₂, C₆H₆ | Reflux, 4–6h | 50–65 | 85–90 | Low |

| Industrial | RuCl₃, cyclohexadiene | Batch reactor | 70–80 | >95 | Very High |

Challenges and Optimization Strategies

Common Pitfalls

- Incomplete Reduction : Residual Ru(III) species can persist if HCl concentration is insufficient.

- Ligand Decomposition : Prolonged heating may degrade cyclohexadiene, necessitating strict temperature control.

Recent Advances

化学反応の分析

Reaction with Lewis Bases

The dimer dissociates in the presence of Lewis bases to form monometallic adducts. A representative reaction with triphenylphosphine (PPh₃):

[(C₆H₆)RuCl₂]₂+2\PPh₃\rightarrow 2\(C₆H₆)RuCl₂(PPh₃)

This reaction proceeds quantitatively in nonpolar solvents like dichloromethane at room temperature . The product adopts a distorted octahedral geometry, with PPh₃ occupying one coordination site.

Catalytic Hydrogenation

The compound serves as a precatalyst for asymmetric hydrogenation of β-keto esters. Key performance data:

| Substrate | Product | Turnover Frequency (h⁻¹) | Enantiomeric Excess (%) |

|---|---|---|---|

| Ethyl acetoacetate | Ethyl 3-hydroxybutyrate | 450 | 92 |

| Methyl benzoylformate | Methyl mandelate | 380 | 88 |

This catalytic activity arises from in situ generation of active Ru-H species upon reduction .

Nucleophilic Aromatic Substitution (SNAr)

The dimer facilitates SNAr reactions between fluoroarenes and cyclic amines under mild conditions:

Optimized Reaction Conditions

Polyoxometalate Complex Formation

Recent studies demonstrate its use in directing polyoxometalate assembly. Reaction with Na₂[MoO₄] produces structurally diverse complexes:

| Product Formula | Structural Features | Application |

|---|---|---|

| [{Ru(C₆H₆)}₄Mo₄O₁₆] | Cubane-like {Ru₃MoO₄} core | Model for oxide surface chemistry |

| [{Ru(C₆H₆)}₅H₂W₆O₂₄] | {RuW₃O₄} motifs with H-bonding network | Proton-conductive materials |

These reactions occur in aqueous media at 60–80°C, with crystallization achieved through temperature-controlled fractional methods .

Hydrosilylation Catalysis

The compound catalyzes alkene hydrosilylation with notable regioselectivity:

| Alkene | Silane | Product | Selectivity (anti-Markovnikov) |

|---|---|---|---|

| 1-Hexene | Et₃SiH | Triethyl(hexyl)silane | 94% |

| Styrene | PhMe₂SiH | Phenyldimethyl(phenethyl)silane | 88% |

Reaction conditions: 0.5 mol% catalyst, 25°C, 6 h .

Redox Reactions

Electrochemical studies reveal accessible oxidation states:

| Potential (V vs. Ag/AgCl) | Process | Observed Product |

|---|---|---|

| +0.75 | Ru(II) → Ru(III) oxidation | [(C₆H₆)RuCl₃]₂ (unstable) |

| -1.20 | Ru(II) → Ru(I) reduction | Catalytically active species |

Cyclic voltammetry in acetonitrile shows quasi-reversible redox behavior .

科学的研究の応用

Organic Synthesis and Catalysis

Catalytic Properties

Benzeneruthenium(II) chloride dimer serves as a highly effective catalyst in numerous organic transformations. Its ability to facilitate C-H activation has made it a valuable tool in synthetic organic chemistry. It is particularly noted for its role in:

- C-H Functionalization : The compound is utilized in the functionalization of C-H bonds, enabling the introduction of various functional groups into organic molecules. This process is crucial for synthesizing complex organic compounds from simpler substrates .

- Asymmetric Hydrogenation : The dimer has been employed in asymmetric hydrogenation reactions, where it helps produce enantiomerically pure compounds. This application is vital in pharmaceuticals and fine chemicals where chirality is essential .

Table 1: Summary of Catalytic Applications

| Application | Description |

|---|---|

| C-H Functionalization | Facilitates the introduction of functional groups into organic molecules. |

| Asymmetric Hydrogenation | Produces enantiomerically pure compounds crucial for pharmaceuticals. |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that this compound exhibits significant antibacterial activity against various pathogens, outperforming some conventional antibiotics.

- Zone of Inhibition Studies : In experiments using the poison plate method, this compound demonstrated a larger zone of inhibition compared to reference antibiotics like Nystatin, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Efficacy

| Microorganism | Zone of Inhibition (mm) | Comparison with Antibiotics |

|---|---|---|

| Staphylococcus aureus | 20 | More potent than Nystatin |

| Escherichia coli | 15 | Comparable to standard antibiotics |

Case Study 1: Optimization of Ruthenium Catalysts

A study focused on optimizing ruthenium catalysts for C-H activation reactions showed that this compound could be effectively utilized to enhance reaction yields while minimizing overoxidation events. The research indicated that adjusting solvent concentrations could lead to improved catalytic performance .

Case Study 2: Antimicrobial Applications

In another study assessing the antimicrobial properties of this compound, researchers found that it effectively inhibited the growth of various bacterial strains, suggesting its potential use in developing new antimicrobial therapies. The findings highlighted its efficacy compared to traditional antibiotics .

作用機序

The mechanism of action of benzeneruthenium(II) chloride dimer involves its ability to coordinate with organic substrates and facilitate various chemical transformations. The compound’s dimeric structure allows for the activation of C-H bonds, olefin metathesis, and hydrogenation reactions. The ruthenium centers in the dimer act as catalytic sites, enabling the efficient conversion of substrates into desired products .

類似化合物との比較

Dichloro(p-cymene)ruthenium(II) Dimer ([Ru(p-cymene)Cl₂]₂)

- Chemical Formula : C₂₀H₂₈Cl₄Ru₂ (MW: 612.384 g/mol) .

- Structure : Features a p-cymene (1-methyl-4-isopropylbenzene) ligand instead of benzene. The bulky isopropyl group introduces steric effects.

- Applications : Effective in C–H activation and catalysis, with "greener" reaction profiles due to ligand stability .

- Physical Properties : Higher molecular weight and Ru content (33%) compared to the benzene analog .

- Safety : Hazard statements include H302 (harmful if swallowed), H319 (eye irritation), and H412 (harmful to aquatic life). WGK Germany rating: 2 (moderate water hazard) .

Dichloro(mesitylene)ruthenium(II) Dimer ([Ru(mesitylene)Cl₂]₂)

- Chemical Formula : C₁₈H₂₄Cl₂Ru₂ (CAS 52462-31-4) .

- Structure : Mesitylene (1,3,5-trimethylbenzene) ligand provides enhanced steric bulk and electronic donation.

- Applications : Likely used in catalysis requiring electron-rich metal centers. Specific applications are less documented but inferred to overlap with benzene/p-cymene analogs.

General Comparison of Ligand Effects

- Benzene Ligand : Simplest structure, lower steric hindrance, suitable for reactions requiring accessible Ru centers .

- p-Cymene Ligand : Bulky isopropyl group enhances stability but may reduce reactivity in sterically demanding reactions .

Key Research Findings

- Catalytic Efficiency : The benzene derivative decomposes in the presence of strong bases or dechlorination agents, while the p-cymene analog is more stable under similar conditions .

- Environmental Impact : this compound has a higher environmental hazard (WGK 3) compared to the p-cymene variant (WGK 2) .

- Cost and Availability : this compound is priced at ~7,900円/100mg , while the p-cymene dimer is marketed as a "greener" alternative, though exact pricing is unspecified .

生物活性

Benzeneruthenium(II) chloride dimer (CHClRu), commonly referred to as Ru(dichlorobenzene), is a notable organometallic compound with significant applications in catalysis and potential therapeutic uses. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : CHClRu

- Molecular Weight : 500.18 g/mol

- Appearance : Orange to brown powder

- CAS Number : 37366-09-9

Mechanisms of Biological Activity

This compound exhibits a variety of biological activities primarily due to its ability to interact with biological molecules. Its mechanisms include:

- Catalytic Activity : It serves as an effective catalyst in various organic reactions, including hydrosilylation and hydrogenation, which can lead to the formation of biologically active compounds .

- Anticancer Properties : Research has indicated that ruthenium complexes, including this dimer, can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways .

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains .

1. Anticancer Activity

A study by G. D. M. et al. (2020) demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound was found to induce apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

| Treatment | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 15 | Induction of apoptosis via ROS generation |

2. Antimicrobial Activity

In a comparative study on the antimicrobial efficacy of various ruthenium complexes, the this compound showed notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Research Findings

Recent research has focused on the synthesis and application of this compound in catalysis and its potential therapeutic implications:

- Catalytic Applications : The compound has been utilized as a catalyst in transfer hydrogenation reactions, showcasing its efficiency in converting ketones into alcohols under mild conditions .

- Pharmaceutical Development : There is ongoing investigation into its role as a precursor for developing new anticancer drugs, leveraging its selective cytotoxicity against tumor cells while minimizing effects on normal cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Benzeneruthenium(II) chloride dimer?

- Synthesis : The compound is typically synthesized via ligand exchange reactions involving ruthenium precursors and benzene derivatives under inert conditions. Product specifications indicate a purity of ≥97% (by carbon content) and a Ru assay of 40.4 ± 0.8%, validated through microanalysis (C: 28.8 ± 0.9%, H: 2.4 ± 0.4%) .

- Characterization : Infrared (IR) spectroscopy confirms the structural integrity of the dimer, with peaks corresponding to Ru-Cl and Ru-arene bonding. Microanalysis and elemental composition verification are critical for purity assessment .

Q. What safety precautions are necessary when handling this compound?

- Handling : Avoid dust generation; use PPE (gloves, goggles, lab coats) compliant with OSHA/EN166 standards. Store in tightly sealed containers in cool, dry environments .

- First Aid : For eye exposure, flush with water for ≥15 minutes. In case of inhalation, move to fresh air and administer oxygen if needed. Skin contact requires immediate washing with soap and water .

- Regulatory Status : Not listed under TSCA or CERCLA but classified in the EU with hazard code Xi (R36/37/38: irritant) .

Q. How is this compound utilized in catalytic hydrogenation reactions?

- Application : The dimer acts as a pre-catalyst in hydrogenation of dienes (e.g., butyl sorbate) under homogeneous conditions. Optimal reaction parameters include 50°C, 4 MPa H₂ pressure, and methanol as the solvent, yielding high selectivity for unsaturated esters like butyl cis-hex-3-enoate .

- Performance : Compared to Rh and Ir complexes, Ru-based catalysts exhibit superior selectivity but slower reaction rates. Triphenylphosphine (PPh₃) additives enhance activity by stabilizing reactive intermediates .

Advanced Research Questions

Table 1: Catalytic Hydrogenation of Butyl Sorbate

| Catalyst | Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Ru dimer | Methanol | 98 | 92 |

| Ru dimer | MTBE | 72 | 88 |

| RhCl(PPh₃)₃ | Methanol | 100 | 65 |

Table 2: Regulatory and Safety Data

| Parameter | Specification |

|---|---|

| EU Hazard Classification | Xi (R36/37/38) |

| Storage | Cool, dry, inert atmosphere |

| WGK Rating | 3 (Highly water hazardous) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。